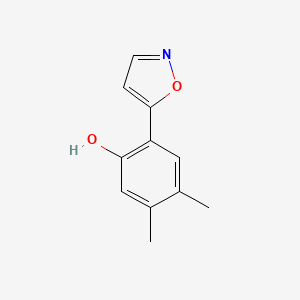

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in the design of new drugs. nih.gov It is estimated that over 85% of all biologically active chemical entities incorporate a heterocyclic ring. nih.gov Their prevalence stems from their structural diversity and their ability to engage in a wide range of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets like enzymes and receptors. nih.gov

The inclusion of heteroatoms (e.g., nitrogen, oxygen, sulfur) within a cyclic framework allows for the fine-tuning of a molecule's physicochemical properties. nih.gov These properties, including solubility, lipophilicity, polarity, and metabolic stability, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Consequently, heterocyclic scaffolds are integral to the development of therapeutics across a vast array of disease areas, including oncology, infectious diseases, and neurology. nih.govnih.gov The continuous development of novel synthetic methodologies provides medicinal chemists with rapid access to a wide variety of functionalized heterocycles, further expanding the accessible chemical space for drug discovery programs. sphinxsai.com

Historical Context and Evolution of Isoxazole (B147169) Derivatives in Therapeutic and Research Applications

The chemistry of isoxazoles dates back to the early 20th century, with significant advancements in their synthesis and application occurring over the subsequent decades. nih.gov Initially explored for their utility in organic synthesis, the therapeutic potential of isoxazole derivatives became increasingly apparent. Today, the isoxazole ring is a key structural motif in a number of commercially available drugs. nih.gov

These drugs exhibit a broad spectrum of pharmacological activities, underscoring the versatility of the isoxazole scaffold. capes.gov.br For instance, the isoxazolyl group is found in several β-lactamase-resistant penicillin antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin. nih.gov In the realm of anti-inflammatory agents, the COX-2 inhibitor valdecoxib (B1682126) features an isoxazole core. nih.gov Furthermore, isoxazole derivatives have been developed as anticonvulsants (e.g., zonisamide) and antipsychotics (e.g., risperidone), highlighting their ability to modulate central nervous system targets. nih.gov The evolution of isoxazole-containing drugs demonstrates a trend towards more targeted and effective therapies, with a growing number of FDA approvals for such compounds in recent years. nih.gov

Below is a table of selected FDA-approved drugs containing an isoxazole moiety, illustrating their diverse therapeutic applications.

| Drug Name | Therapeutic Class |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

| Leflunomide | Antirheumatic |

| Danazol | Endocrine Agent |

Rationale for Investigating the Isoxazole Core and Substituted Phenolic Moieties in Novel Chemical Entities

The combination of an isoxazole ring with other pharmacologically relevant fragments is a common strategy in drug design. Substituted phenolic moieties, in particular, are of great interest due to their well-established roles in biological processes. The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. mdpi.com

The presence of a hydroxyl group on a phenyl ring attached to an isoxazole can significantly influence the compound's biological activity. mdpi.com For example, studies on certain isoxazole derivatives have shown that the presence and position of a hydroxyl group on an associated benzene (B151609) ring can enhance bioactivity. mdpi.com Furthermore, phenolic compounds are known to possess a range of biological properties, including antioxidant and anti-inflammatory effects. nih.gov

The investigation of hybrid molecules that contain both an isoxazole core and a substituted phenol is therefore a rational approach to discovering new chemical entities with potentially novel or enhanced therapeutic properties. The specific substitution pattern on the phenolic ring can further modulate the electronic and steric properties of the molecule, allowing for the optimization of target binding and pharmacokinetic characteristics.

Specific Focus on 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole as a Subject of Academic Inquiry

A comprehensive search of the current scientific literature and chemical databases does not yield specific research findings, synthesis protocols, or biological activity data for the compound This compound . This suggests that it is likely a novel chemical entity that has not been extensively studied or reported in the public domain.

The absence of existing data, however, makes this specific molecule a compelling subject for academic inquiry. The rationale for its investigation is built upon the established principles of medicinal chemistry and the known properties of its constituent parts: the isoxazole ring and the 4,5-dimethyl-2-hydroxyphenyl moiety.

The potential for this compound to exhibit interesting biological activities can be hypothesized based on the following points:

The Isoxazole Scaffold: As previously discussed, the isoxazole ring is a "privileged scaffold" in medicinal chemistry, known to be a component of numerous bioactive compounds. nih.gov Its presence provides a stable and synthetically accessible core from which to build molecular complexity.

The Hydroxyphenyl Group: The 2-hydroxyphenyl (or catechol-like) substitution pattern is a recognized pharmacophore. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets.

A systematic investigation of this compound would likely begin with the development of a reliable synthetic route. A common method for the synthesis of 5-substituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.org In this case, the synthesis could potentially involve the reaction of a suitably protected and functionalized 2-ethynyl-4,5-dimethylphenol with a source of nitrile oxide.

Once synthesized and characterized, the compound could be screened against a variety of biological targets to identify any potential therapeutic activities. Based on the structures of known isoxazole- and phenol-containing drugs, promising areas of investigation could include anti-inflammatory, antimicrobial, or anticancer assays. nih.govnih.gov

The table below outlines a hypothetical research plan for the investigation of this novel compound.

| Research Phase | Key Objectives | Potential Methodologies |

| Synthesis | Develop a novel and efficient synthetic route to this compound. | 1,3-dipolar cycloaddition; transition-metal catalyzed cross-coupling reactions. |

| Characterization | Confirm the structure and purity of the synthesized compound. | NMR spectroscopy, mass spectrometry, elemental analysis. |

| Biological Screening | Identify potential biological activities. | In vitro assays for enzyme inhibition (e.g., COX, LOX), antimicrobial activity (e.g., MIC determination), and cytotoxicity against cancer cell lines. |

| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs to understand the contribution of each structural feature to any observed activity. | Modification of the substitution pattern on the phenyl ring; exploration of different isoxazole isomers. |

Structure

3D Structure

Properties

CAS No. |

288844-42-8 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4,5-dimethyl-2-(1,2-oxazol-5-yl)phenol |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9(10(13)6-8(7)2)11-3-4-12-14-11/h3-6,13H,1-2H3 |

InChI Key |

YVRZTAVQMKADHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4,5 Dimethyl 2 Hydroxyphenyl Isoxazole

Retrosynthetic Analysis of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

The most common and versatile method for isoxazole (B147169) synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org For the synthesis of this compound, the primary disconnection of the isoxazole ring leads to two main precursor fragments:

A nitrile oxide (the 1,3-dipole)

An alkyne or an alkene (the dipolarophile) researchgate.netresearchgate.net

Specifically, the isoxazole ring in the target molecule can be disconnected across the O-C5 and C3-C4 bonds. This retrosynthetic step suggests a reaction between a substituted benzonitrile (B105546) oxide and an acetylene (B1199291) equivalent.

Another significant disconnection strategy involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). youtube.comyoutube.com This approach would involve a precursor containing a 1,3-dicarbonyl functionality attached to the 4,5-dimethylphenyl group.

The 4,5-dimethyl-2-hydroxyphenyl fragment requires a separate synthetic consideration. The starting material for this moiety would likely be a commercially available substituted phenol (B47542) or a related aromatic compound. Key transformations to consider include:

Formylation or Acylation: Introduction of a carbonyl group, which can then be converted to an alkyne or a component of a β-dicarbonyl system.

Protection/Deprotection: The hydroxyl group on the phenol may require protection during certain synthetic steps to prevent unwanted side reactions.

A plausible starting material for this fragment is 4,5-dimethylphenol, which would then undergo functionalization at the 2-position to introduce the necessary group for the isoxazole ring formation.

Established Synthetic Routes to Isoxazole Ring Systems Relevant to the Compound

Several established methods are available for the construction of the isoxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis. researchgate.netresearchgate.net Nitrile oxides are typically generated in situ from aldoximes or hydroximinoyl chlorides to avoid their dimerization. nih.gov

The general scheme for this reaction is as follows:

Formation of Nitrile Oxide: An aldoxime is oxidized, or a hydroximinoyl chloride is treated with a base.

Cycloaddition: The generated nitrile oxide reacts with an alkyne to form the isoxazole ring. nih.gov

This method is highly regioselective, meaning the orientation of the dipole and dipolarophile addition is controlled. organic-chemistry.org The reaction can be catalyzed by various metals, such as copper, or proceed under metal-free conditions. nih.govnih.gov The use of microwave irradiation has been shown to accelerate these reactions. mdpi.com

| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Conditions | Product |

|---|---|---|---|

| Aldoxime | Terminal Alkyne | Oxidizing agent (e.g., bleach, NBS), base | 3,5-Disubstituted Isoxazole |

| Hydroximinoyl Chloride | Terminal Alkyne | Base (e.g., triethylamine) | 3,5-Disubstituted Isoxazole |

Besides 1,3-dipolar cycloadditions, other methods for isoxazole synthesis include:

Reaction of β-Dicarbonyl Compounds with Hydroxylamine: This is a classic and straightforward method where a 1,3-diketone, β-ketoester, or β-ketoaldehyde reacts with hydroxylamine hydrochloride. youtube.com The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

Cyclization of α,β-Unsaturated Ketones or Oximes: α,β-Unsaturated ketones can react with hydroxylamine to form isoxazolines, which can then be oxidized to isoxazoles. Alternatively, α,β-acetylenic oximes can undergo cycloisomerization to yield isoxazoles. organic-chemistry.org

Multicomponent Reactions: One-pot, multicomponent reactions have been developed for the efficient synthesis of substituted isoxazoles. For instance, the reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester can directly yield a functionalized isoxazole. orientjchem.org

Proposed and Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis and established synthetic methods, a plausible and efficient pathway for the synthesis of this compound can be proposed. A highly convergent approach would utilize a 1,3-dipolar cycloaddition reaction.

Proposed Synthetic Pathway:

Synthesis of the Phenolic Alkyne:

Start with 4,5-dimethylphenol.

Protect the hydroxyl group, for example, as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether.

Introduce a formyl group at the 2-position via ortho-formylation (e.g., Duff reaction or Reimer-Tiemann reaction).

Convert the aldehyde to a terminal alkyne using a standard two-step procedure: reaction with a phosphorus ylide (Wittig reaction) to form a vinyl halide, followed by elimination, or through the Corey-Fuchs reaction.

Generation of the Nitrile Oxide Precursor:

A simple aldehyde, such as formaldehyde (B43269) or a protected derivative, can be converted to its corresponding aldoxime by reaction with hydroxylamine.

The aldoxime can then be converted to the corresponding hydroximinoyl chloride by reaction with a chlorinating agent like N-chlorosuccinimide (NCS).

1,3-Dipolar Cycloaddition and Deprotection:

The protected 2-ethynyl-4,5-dimethylphenol is reacted with the in situ generated nitrile oxide (from the hydroximinoyl chloride and a base like triethylamine). This cycloaddition will form the protected isoxazole derivative.

The final step involves the deprotection of the phenolic hydroxyl group to yield the target molecule, this compound.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4,5-Dimethylphenol | Protecting group reagents (e.g., MOMCl, BnBr) | Protected 4,5-Dimethylphenol |

| 2 | Protected 4,5-Dimethylphenol | Formylating agent (e.g., hexamine, CHCl3/NaOH) | Protected 2-Hydroxy-4,5-dimethylbenzaldehyde |

| 3 | Protected 2-Hydroxy-4,5-dimethylbenzaldehyde | Corey-Fuchs reagents (CBr4, PPh3, then n-BuLi) | Protected 2-Ethynyl-4,5-dimethylphenol |

| 4 | Formaldehyde | Hydroxylamine hydrochloride | Formaldoxime |

| 5 | Formaldoxime | N-Chlorosuccinimide (NCS) | Hydroximinoyl chloride of formaldehyde |

| 6 | Protected 2-Ethynyl-4,5-dimethylphenol and Hydroximinoyl chloride | Triethylamine | Protected this compound |

| 7 | Protected this compound | Deprotecting agent (e.g., acid) | This compound |

Multi-Step Synthesis with Precursor Derivatization

The synthesis of this compound can be achieved through a multi-step sequence, which often begins with the construction of a key intermediate, a chalcone (B49325) derivative. This method allows for the systematic assembly of the target molecule, with each step enabling purification and characterization.

A common approach involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a suitable aldehyde in the presence of a base. For the synthesis of the title compound, this would begin with 2-hydroxy-4,5-dimethylacetophenone, which is condensed with an appropriate aldehyde to form a chalcone. This intermediate is then reacted with hydroxylamine hydrochloride to yield the isoxazole ring through cyclization. ijbpas.comderpharmachemica.com

Illustrative Synthetic Scheme:

Step 1: Formation of a Chalcone Intermediate. 1-(2-hydroxy-4,5-dimethylphenyl)ethan-1-one is reacted with a suitable aldehyde, such as 4-formylbenzoic acid, in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. The reaction mixture is typically stirred at room temperature for an extended period. derpharmachemica.com

Step 2: Cyclization to form the Isoxazole Ring. The resulting chalcone is then treated with hydroxylamine hydrochloride in a suitable solvent, often with a base like sodium acetate, and heated to induce cyclization and the formation of the 5-substituted isoxazole ring. derpharmachemica.com

This multi-step approach offers the advantage of building complexity incrementally and allows for variations in the starting materials to produce a range of derivatives.

Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies can be conceptually applied to the synthesis of this compound and its analogs, offering flexibility in generating chemical diversity.

Convergent Synthesis: A convergent approach would involve the separate synthesis of two key fragments: the 4,5-dimethyl-2-hydroxyphenyl moiety and the isoxazole ring, which are then coupled together in a final step. For instance, a pre-formed isoxazole with a suitable leaving group at the 5-position could be coupled with a 4,5-dimethyl-2-hydroxyphenylboronic acid derivative via a Suzuki coupling reaction. This strategy is particularly useful for the late-stage introduction of the phenolic fragment, allowing for the rapid generation of a library of analogs by varying the boronic acid partner.

Divergent Synthesis: A divergent strategy would start from a common intermediate that already contains the core this compound scaffold. This central molecule can then be subjected to various chemical transformations to introduce a wide range of functional groups. For example, the phenolic hydroxyl group could be alkylated, acylated, or converted to a triflate for further cross-coupling reactions. Similarly, if the isoxazole ring contains other reactive handles, these can be modified to create a diverse set of final products. This approach is highly efficient for exploring the structure-activity relationship of a particular pharmacophore. rsc.org

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of powerful tools that can be applied to the synthesis of complex molecules like this compound with high efficiency and control.

Transition Metal-Catalyzed Coupling Reactions for Phenolic Attachment and Isoxazole Functionalization

Transition metal catalysis provides a powerful means to form the crucial carbon-carbon bond between the phenyl and isoxazole rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are particularly well-suited for this purpose. For instance, a 5-halo-isoxazole derivative could be coupled with (4,5-dimethyl-2-hydroxyphenyl)boronic acid in the presence of a palladium catalyst and a suitable base to afford the target compound. mdpi.com This method offers high functional group tolerance and allows for the late-stage introduction of the phenolic moiety.

Furthermore, transition metal catalysis can be employed to functionalize the isoxazole ring itself. For example, C-H activation strategies catalyzed by metals like rhodium or ruthenium could be used to introduce substituents at specific positions of the isoxazole ring, providing access to novel derivatives that might be difficult to synthesize through traditional methods. rsc.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| Suzuki Coupling | 5-Bromoisoxazole | (4,5-Dimethyl-2-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | This compound |

| Stille Coupling | 5-Iodoisoxazole | 2-(Tributylstannyl)-4,5-dimethylphenol | PdCl₂(PPh₃)₂ | This compound |

This table presents hypothetical reaction components based on established transition metal-catalyzed coupling reactions for the synthesis of 5-arylisoxazoles.

Green Chemistry Principles in the Synthesis of Isoxazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of synthesizing this compound, several green strategies can be employed.

One prominent approach is the use of microwave irradiation to accelerate the reaction. eurekaselect.comresearchgate.netnih.gov The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride, which can take several hours under conventional heating, can often be completed in a matter of minutes with improved yields using microwave assistance. researchgate.net This not only saves energy but can also minimize the formation of byproducts.

The use of environmentally benign solvents, such as water or ethanol, is another key aspect of green synthesis. nih.gov Whenever possible, replacing hazardous organic solvents with greener alternatives can significantly reduce the environmental footprint of the synthetic process. Furthermore, the development of catalyst-free reactions or the use of recyclable catalysts aligns with the principles of green chemistry. nih.gov

| Green Chemistry Approach | Traditional Method | Green Alternative | Benefit |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy savings, potentially higher yields. researchgate.net |

| Solvent | Toluene, DMF | Water, Ethanol | Reduced toxicity and environmental impact. nih.gov |

| Catalyst | Stoichiometric reagents | Catalyst-free or recyclable catalyst | Reduced waste, lower cost. nih.gov |

This table compares traditional and green chemistry approaches for the synthesis of isoxazole derivatives.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of substituted isoxazoles often raises the issue of regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially lead to two different regioisomers. nih.gov In the case of this compound, the desired regioisomer is the one where the substituted phenyl group is at the 5-position of the isoxazole ring.

The regiochemical outcome of the cyclization can often be controlled by carefully selecting the reaction conditions, such as the pH and the solvent. nih.gov For example, the reaction of a β-enamino diketone with hydroxylamine can be directed to selectively produce either the 3,5-disubstituted or the 3,4-disubstituted isoxazole by modifying the reaction medium. nih.gov The use of specific catalysts can also influence the regioselectivity of the cycloaddition reaction. enamine.net

While the synthesis of this compound itself does not involve the creation of a stereocenter on the isoxazole ring, stereoselective considerations would become important if substituents were introduced that create chiral centers. In such cases, asymmetric synthesis methodologies would be required to control the stereochemical outcome of the reaction.

Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of the synthesized this compound are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the structure. Expected signals would include singlets for the two methyl groups on the phenyl ring, aromatic protons with characteristic coupling patterns, a signal for the isoxazole proton, and a broad singlet for the phenolic hydroxyl proton. researchgate.net The chemical shifts of these protons would be indicative of their electronic environment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two methyl carbons, the carbons of the aromatic ring, and the carbons of the isoxazole ring. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad band for the O-H stretch of the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the isoxazole ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of this compound, confirming its elemental composition. researchgate.net Fragmentation patterns could also provide further structural information.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which can be compared with the calculated values to confirm the empirical formula. researchgate.net

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for two methyl groups (singlets), aromatic protons, isoxazole proton (singlet), and phenolic OH (broad singlet). researchgate.net |

| ¹³C NMR | Resonances for methyl carbons, aromatic carbons, and isoxazole carbons. researchgate.net |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch). researchgate.net |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular formula C₁₁H₁₁NO₂. researchgate.net |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₁₁H₁₁NO₂. researchgate.net |

This table presents hypothetical but expected characterization data for the target compound based on general knowledge and data for similar structures found in the literature.

Spectroscopic Analysis (NMR, MS, IR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the number and environment of the protons in the molecule. The aromatic protons on the disubstituted phenyl ring would appear as distinct signals in the downfield region. The two methyl groups on the phenyl ring would each give rise to a singlet, and the hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent. The proton on the isoxazole ring would also produce a characteristic singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic, and the carbons of the phenyl ring would also have predictable shifts based on the substitution pattern. The two methyl carbons would appear in the upfield region of the spectrum.

Predicted NMR Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~2.20 | s, 3H, Ar-CH₃ | ~19.0 | Ar-CH₃ |

| ~2.25 | s, 3H, Ar-CH₃ | ~20.0 | Ar-CH₃ |

| ~6.70 | s, 1H, Isoxazole-H | ~100-110 | Isoxazole C4 |

| ~6.80 | s, 1H, Ar-H | ~115-120 | Aromatic CH |

| ~7.10 | s, 1H, Ar-H | ~125-130 | Aromatic CH |

| ~9.50 | br s, 1H, Ar-OH | ~130-140 | Aromatic C-CH₃ |

| ~150-160 | Aromatic C-O & C-isoxazole | ||

| ~160-170 | Isoxazole C3 & C5 |

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion) |

| 188 | [M - CH₃]⁺ |

| 174 | [M - CHO]⁺ |

| 146 | [M - C₃H₃NO]⁺ |

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. The C=N and C=C stretching vibrations of the isoxazole ring would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹.

Predicted IR Data

| Frequency (cm⁻¹) | Vibrational Mode |

| 3200-3600 (broad) | O-H stretch (hydroxyl) |

| 3000-3100 | Aromatic C-H stretch |

| 2900-2980 | Aliphatic C-H stretch (methyl) |

| 1600-1650 | C=N stretch (isoxazole) |

| 1450-1580 | C=C stretch (aromatic and isoxazole) |

| 1350-1450 | N-O stretch (isoxazole) |

| 1150-1250 | C-O stretch (phenol) |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized compounds. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. nih.govptfarm.pl In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The purity of the compound would be determined by the presence of a single major peak in the chromatogram. The retention time of the compound would be influenced by its polarity and the specific chromatographic conditions.

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. nih.govmdpi.com The volatility of this compound may allow for its analysis by GC, potentially after derivatization of the polar hydroxyl group to increase its volatility and improve peak shape. A capillary column with a nonpolar or medium-polarity stationary phase would likely be used. The purity would be assessed by the presence of a single peak, and the retention time would be dependent on the compound's boiling point and interactions with the stationary phase.

Predicted Chromatographic Data

| HPLC | GC | ||

| Parameter | Predicted Value/Condition | Parameter | Predicted Value/Condition |

| Column | C18 (Reversed-Phase) | Column | Capillary (e.g., DB-5) |

| Mobile Phase | Acetonitrile/Water gradient | Carrier Gas | Helium or Nitrogen |

| Detection | UV (e.g., 254 nm) | Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Retention Time | Dependent on exact conditions | Retention Time | Dependent on temperature program |

In Vitro Biological Activity Profiling of 5 4,5 Dimethyl 2 Hydroxyphenyl Isoxazole

Enzyme Inhibition Assays (In Vitro)

Other Mechanistically Relevant Enzyme Targets

Further research and publication in peer-reviewed journals would be required for the scientific community to characterize the in vitro biological profile of this specific compound.

Following a comprehensive search for scientific literature, it has been determined that there is no available in vitro biological activity data specifically for the compound "5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole" corresponding to the sections and subsections outlined in the user's request.

The search yielded extensive information on the biological activities of various other isoxazole (B147169) derivatives, including studies on anti-inflammatory, antimicrobial, and receptor binding properties. However, none of the available research specifically names or provides data for this compound.

Due to the strict instructions to focus solely on "this compound" and not to introduce information outside the specified scope, it is not possible to generate the requested article. To do so would require extrapolating data from related but distinct compounds, which would be scientifically inaccurate and violate the core requirements of the prompt.

Therefore, the article cannot be generated without the specific research findings for the target compound.

Antimicrobial Activity Evaluation (In Vitro)

Antifungal and Antiviral Activity Assessments

The evaluation of antifungal properties generally involves determining the MIC against pathogenic fungi, such as Candida species and Aspergillus niger. researchgate.netnih.gov Similar to antibacterial testing, broth microdilution is a standard method. Studies on various isoxazole derivatives have demonstrated a broad spectrum of antifungal potential, with some compounds showing efficacy comparable or superior to standard drugs like fluconazole. nih.govnih.gov

Antiviral activity is assessed using cell-based assays where the ability of a compound to inhibit the replication of a specific virus (e.g., influenza virus, herpes simplex virus, or tobacco mosaic virus) in host cells is measured. nih.govresearchgate.net The effective concentration (EC50) is determined, representing the concentration of the compound that inhibits viral replication by 50%. While the isoxazole scaffold is present in molecules investigated for antiviral properties, specific data regarding the antifungal or antiviral activity of this compound has not been reported. nih.govmdpi.com

Antioxidant Activity Investigations (Cell-Free and Cell-Based In Vitro Systems)

Antioxidant capacity is a significant area of investigation for many heterocyclic compounds, including isoxazoles. nih.gov These studies are typically divided into cell-free chemical assays and more biologically relevant cell-based models.

Cellular Oxidative Stress Modulation

Cell-based assays provide insight into how a compound affects oxidative stress within a biological system. These assays involve treating cultured cells with an oxidizing agent to induce stress and then measuring the protective effects of the test compound. Key parameters include the measurement of intracellular reactive oxygen species (ROS) levels and the assessment of cellular antioxidant defense mechanisms, such as the activation of the Nrf2 transcription factor pathway. nih.govsemanticscholar.org The Nrf2 pathway regulates the expression of numerous cytoprotective genes, and its modulation is a key strategy for combating oxidative stress. nih.gov While the potential for small molecules to modulate these pathways is an active area of research, studies detailing the effects of this compound on cellular oxidative stress have not been published.

Elucidation of Molecular Mechanisms of Action in Vitro Focus

Target Identification and Validation Strategies

The initial and most critical step in understanding the mechanism of action of a bioactive compound like 5-(4,5-dimethyl-2-hydroxyphenyl)isoxazole is the identification and validation of its direct molecular targets. In vitro techniques are paramount in this discovery phase, offering a controlled environment to pinpoint specific protein interactions.

Proteomics-Based Target Deconvolution

Proteomics offers a powerful, unbiased approach to identify the potential protein targets of a small molecule within a complex biological system. For this compound, this would typically involve techniques such as chemical proteomics. In this method, a version of the compound is chemically modified to allow for its immobilization on a solid support, such as a resin. This "bait" is then incubated with a cellular lysate. Proteins that directly bind to the compound are "captured" on the resin and can be subsequently identified using mass spectrometry. This approach allows for the unbiased identification of a wide range of potential protein interactors.

Affinity-Based Probes

To validate the targets identified through proteomics and to further investigate the compound's interactions in a more dynamic cellular context, affinity-based probes are often developed. These are synthetic versions of this compound that incorporate a reporter tag, such as a fluorescent dye or a photo-crosslinker. These probes can be introduced into live cells, and upon binding to their target proteins, the reporter tag can be activated to either visualize the location of the interaction or to covalently link the probe to its target for subsequent isolation and identification.

Downstream Signaling Pathway Analysis (In Vitro)

Once potential targets of this compound are identified, the next step is to understand the functional consequences of this binding. This involves a detailed analysis of the downstream signaling pathways that are modulated by the compound's activity.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to assess changes in the expression levels and post-translational modifications of specific proteins within a signaling cascade. Following treatment of cultured cells with this compound, cell lysates are collected and key proteins of interest are analyzed. For instance, if the compound is hypothesized to inhibit a particular kinase, Western blotting with antibodies specific to the phosphorylated (active) form of that kinase's substrate would be employed to determine if the compound reduces its phosphorylation levels.

Table 1: Hypothetical Western Blot Analysis of Protein Phosphorylation

| Target Protein | Treatment Group | Phosphorylation Status | Fold Change vs. Control |

| Protein Kinase A | Control | Baseline | 1.0 |

| Protein Kinase A | This compound | Decreased | 0.4 |

| ERK1/2 | Control | Baseline | 1.0 |

| ERK1/2 | This compound | No significant change | 0.9 |

Gene Expression Analysis via RT-qPCR and RNA-Seq

To understand the impact of this compound on cellular function at the transcriptional level, gene expression analysis is crucial. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the expression of specific genes known to be involved in a particular signaling pathway. For a more global and unbiased view, RNA sequencing (RNA-Seq) can be employed. This powerful technique provides a snapshot of the entire transcriptome of the cells, revealing all the genes that are either upregulated or downregulated following treatment with the compound.

Table 2: Illustrative RNA-Seq Data for a Target Gene

| Gene Name | Treatment Group | Expression Level (Normalized Counts) | Log2 Fold Change |

| Cyclin D1 | Control | 1500 | 0 |

| Cyclin D1 | This compound | 750 | -1.0 |

| c-Myc | Control | 2000 | 0 |

| c-Myc | This compound | 900 | -1.15 |

Cellular Localization Studies

Determining the subcellular compartment where this compound or its target is located can provide significant insights into its mechanism of action. Immunofluorescence microscopy is a common technique used for this purpose. Cells are treated with the compound, and then specific antibodies labeled with fluorescent dyes are used to visualize the location of the target protein. Co-localization studies, using multiple fluorescent labels for the target protein and specific organelle markers, can pinpoint the precise subcellular region of activity.

: Immunofluorescence Microscopy

There are no specific immunofluorescence microscopy studies available in the reviewed scientific literature for this compound. Such studies would be crucial for visualizing the compound's effects on cellular components, such as the cytoskeleton, organelles, or the localization of specific proteins, and would provide valuable insights into its mechanism of action.

: Subcellular Fractionation Studies

Similarly, a search for subcellular fractionation studies involving this compound yielded no specific results. This type of investigation would help to identify the primary cellular compartments where the compound or its metabolites accumulate, thereby suggesting potential molecular targets.

Structure-Activity Relationship (SAR) Elucidation for the Isoxazole (B147169) Core and its Substituents

While general principles of the structure-activity relationship (SAR) for isoxazole derivatives have been established, a detailed SAR elucidation specifically for this compound and its unique combination of substituents is not available. The following subsections outline the kind of analysis that would be necessary, though the specific data is currently absent from the literature.

The nature and position of substituents on the isoxazole ring itself are known to be critical determinants of the biological potency and selectivity of this class of compounds. nih.govdundee.ac.uknih.gov For instance, different groups at various positions can modulate the electronic properties of the ring and influence how the molecule interacts with its biological target. However, without specific comparative data for derivatives of this compound where the isoxazole ring substituents are varied, a conclusive analysis of their impact remains speculative.

Developing design principles for lead optimization requires a solid foundation of SAR data. nih.gov In the absence of specific biological activity data and SAR studies for this compound, any proposed design principles would be hypothetical and based on general knowledge of the isoxazole class rather than specific evidence for this compound. Such an effort would involve synthesizing and testing a library of analogues to systematically probe the effects of modifying each part of the molecule.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole and its derivatives?

The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes. For example, halogenated phenyl substituents can be introduced using N-chloro succinimide under sodium bicarbonate catalysis, as demonstrated in the synthesis of chlorophenyl-isoxazole derivatives . Enantioselective routes involving (S)-2-phenylglycinol have also been explored to generate dihydrooxazole derivatives with chiral centers . Reaction optimization often includes spectroscopic monitoring (NMR, IR) and purification via column chromatography.

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is the gold standard for determining precise molecular geometry. The isoxazole core adopts a shallow envelope conformation, with puckering parameters (e.g., Q = 0.2406 Å, φ = 183.41°) quantified using software like ACD/Labs . Substituents like hydroxyl and methyl groups influence planarity; for instance, the hydroxyphenyl group deviates by 0.148 Å from the isoxazole plane . Complementary techniques include FT-IR for functional group validation (C=N stretching at ~1590 cm⁻¹) and ¹H/¹³C NMR for substituent positioning .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

Calculated properties include a molecular weight of 356.46 g/mol, density of 1.14 g/cm³, and low solubility in water (1.4E-3 g/L at 25°C), as derived via ACD/Labs software . The hydroxyl group enhances hydrogen-bonding potential, influencing crystalline packing and stability . Stability under radical reduction conditions has been noted for nitro-substituted analogs, enabling functional group interconversion (e.g., nitro to amine in 96% yield) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer activity by modulating electron density. For example, 5-(4-chlorophenyl)isoxazole derivatives exhibit IC₅₀ values as low as 0.059 mM against glutathione reductase (GR), while methoxy groups improve solubility and membrane permeability . Substitution at the 3-position of the isoxazole ring significantly impacts enzyme inhibition kinetics, with positional isomerism (3- vs. 5-substitution) altering IC₅₀ values by ~2-fold .

Q. What computational strategies are used to predict the compound’s pharmacokinetic and pharmacodynamic profiles?

In silico docking studies (e.g., AutoDock Vina) evaluate binding affinities to targets like tubulin or kinase domains. ADMET predictions using SwissADME highlight moderate blood-brain barrier permeability (LogP ~2.5) and cytochrome P450 interactions . Molecular dynamics simulations assess conformational stability in biological matrices, with free energy calculations (MM-GBSA) quantifying ligand-receptor binding .

Q. How does the compound interact with glutathione-dependent enzymes, and what mechanistic insights exist?

The compound inhibits GR and GST enzymes via semi-competitive binding, with 3-(4-chlorophenyl)isoxazole showing a Kᵢ of 0.011 mM for GR . The hydroxyl group participates in hydrogen bonding with active-site residues (e.g., Asn67 in GR), while the isoxazole ring’s electron-deficient nature disrupts redox catalysis. Kinetic studies using Lineweaver-Burk plots confirm non-competitive inhibition for GST, suggesting allosteric modulation .

Q. What crystallographic data resolve contradictions in reported conformational dynamics?

Discrepancies in puckering parameters (e.g., Q values) between studies are resolved via high-resolution XRD (≤0.8 Å). For instance, the title compound’s dihydrooxazole moiety exhibits a 5E conformation, validated by Cremer-Pople puckering analysis . Hydrogen-bonding networks (C–H···O/N) stabilize the crystal lattice, with interplanar angles (74.93° between phenyl and isoxazole planes) explaining steric effects .

Methodological Guidance

- Handling Data Contradictions : Cross-validate spectroscopic (NMR, IR) and crystallographic data to resolve structural ambiguities. For biological assays, use orthogonal methods (e.g., MTT and apoptosis assays) to confirm activity .

- Enantioselective Synthesis : Employ chiral auxiliaries like (S)-2-phenylglycinol for diastereomeric resolution, followed by HPLC with chiral columns .

- Enzyme Inhibition Studies : Use Michaelis-Menten kinetics with varying substrate/inhibitor concentrations to distinguish competitive vs. allosteric mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.